4-Chloro-2-iodo-1-isopropylbenzene
Description
4-Chloro-2-iodo-1-isopropylbenzene is a halogenated aromatic compound featuring chlorine and iodine substituents at the para- and ortho-positions, respectively, along with an isopropyl group at the benzylic position. Its molecular formula is C₉H₁₀ClI, yielding a molecular weight of 280.54 g/mol (calculated from atomic masses). This compound is structurally significant in organic synthesis, particularly as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent.
Properties
Molecular Formula |
C9H10ClI |
|---|---|
Molecular Weight |
280.53 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
InChI Key |
TZJNZKZMCLOBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Differences
The following table summarizes key structural and molecular distinctions between 4-Chloro-2-iodo-1-isopropylbenzene and three analogues from the evidence:
Key Observations:
- Halogen Diversity : The iodine substituent in the target compound distinguishes it from bromine- or chlorine-only analogues. Iodine’s larger atomic radius and polarizability enhance its reactivity in nucleophilic aromatic substitution compared to bromine or chlorine .
- Substituent Positioning : The isopropyl group at position 1 in the target compound introduces steric bulk that may hinder electrophilic substitution at adjacent positions, unlike the cyclopropyl group in 4-Bromo-2-chloro-1-cyclopropylbenzene, which imposes ring strain .
- Molecular Weight : The iodine atom contributes significantly to the higher molecular weight of this compound compared to its brominated or chlorinated counterparts.
Reactivity and Stability
- Halogen Reactivity : Iodine in this compound is more susceptible to displacement in cross-coupling reactions than bromine or chlorine in analogues like 2-Bromo-1-chloro-4-isopropylbenzene. This property is critical in palladium-catalyzed reactions .
- Steric Effects : The isopropyl group at position 1 may reduce reactivity at the ortho and para positions due to steric hindrance, contrasting with 1-Chloro-2-isopropyl-4-methylbenzene, where the methyl group at position 4 imposes less steric resistance .
Thermodynamic and Spectral Data
While the evidence lacks direct thermodynamic data for this compound, inferences can be drawn from analogues:
- Boiling/Melting Points : Brominated and iodinated derivatives typically exhibit higher boiling points than chlorinated analogues due to increased molecular weight and halogen polarizability. For example, 2-Bromo-1-chloro-4-isopropylbenzene (233.53 g/mol) likely has a higher boiling point than 1-Chloro-2-isopropyl-4-methylbenzene (168.66 g/mol) .
- Spectroscopic Signatures : The iodine substituent would produce distinct NMR (e.g., deshielded protons near iodine) and IR signals (C-I stretch ~500 cm⁻¹) compared to C-Br (~600 cm⁻¹) or C-Cl (~750 cm⁻¹) stretches .
Preparation Methods
Alkylation to Form Isopropylbenzene Derivative
The initial step involves the Friedel-Crafts alkylation of benzene with propylene to introduce the isopropyl group, forming isopropylbenzene (cumene) or related derivatives.
- Catalyst: Aluminum trichloride (AlCl3), typically 3-8% concentration in the reaction mixture.
- Accelerant: Hydrogen chloride (HCl).
- Temperature: Approximately 95 °C.
- Pressure: Atmospheric or slightly elevated (up to 0.5-0.6 MPa) to enhance yield and reduce benzene loss.
- Molar ratio: Benzene to propylene around 3:1 to minimize polyalkylation byproducts like diisopropylbenzene.
After reaction completion, the mixture is cooled, and the aluminum chloride complex is separated and recycled. The alkylated product is then hydrolyzed, neutralized, and purified to obtain isopropylbenzene.
Selective Chlorination to Obtain 4-Chlorotoluene Derivative
Chlorination of the aromatic ring is achieved by reacting toluene derivatives with chlorine gas in the presence of ferric chloride (FeCl3) as a catalyst.
- Toluene is dried and dehydrated before entering the chlorination reactor.
- Chlorine is introduced from the bottom of the reactor to ensure even distribution.
- Reaction temperature and catalyst choice influence the ratio of para- to ortho-chlorotoluene.
- Typical para to ortho ratio: approximately 55:45.
- Separation of para- and ortho-isomers is conducted by rectification, molecular sieve adsorption, or rectification crystallization.
- Falling film freezing crystallization can increase para-chlorotoluene purity to over 99%.
Safety precautions include avoiding open flames and oxidizing agents due to combustion and explosion risks.
Iodination to Introduce the Iodine Substituent
Iodination is usually performed via electrophilic aromatic substitution, often employing iodine (I2) and oxidative conditions to facilitate substitution on the aromatic ring.
- Use of arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide (DMSO) solvent.
- Base: Cesium carbonate (Cs2CO3) to promote the reaction.
- Temperature: Optimally around 60 °C.
- Reaction time: Approximately 6 hours under air atmosphere.
- Post-reaction workup involves addition of sodium persulfate (Na2S2O8) and water, extraction with chloroform, drying, and purification by silica gel chromatography.
This method yields aryl iodides efficiently without the need for metal catalysts or harsh bases. The use of DMSO enhances yield and selectivity.
Combined Synthesis of 4-Chloro-2-iodo-1-isopropylbenzene
A practical synthetic route involves:
- Preparing 4-chlorotoluene via selective chlorination.
- Alkylating toluene derivatives to introduce the isopropyl group.
- Iodinating the resulting 4-chloro-1-isopropylbenzene at the ortho position relative to the isopropyl group.
Alternatively, a one-pot synthesis has been reported where 2-bromopropane, 4-chlorotoluene, and isopropylbenzene are combined under pressurized stirring (0.7-0.8 MPa) for 20-30 minutes to yield halogenated isopropylbenzene derivatives, although this is more specific to brominated analogs.
Data Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Key Parameters | Notes |
|---|---|---|---|
| Alkylation | Benzene + Propylene, AlCl3 catalyst, HCl accelerant | 95 °C, 0.5-0.6 MPa, 3:1 molar ratio | Recycle AlCl3 complex, minimize polyalkylation |
| Chlorination | Toluene + Cl2, FeCl3 catalyst | Controlled temperature, para:ortho ~55:45 | Separation by rectification or crystallization |
| Iodination | Aryl hydrazine hydrochloride + I2, Cs2CO3, DMSO | 60 °C, 6 h, air atmosphere | Metal- and base-free, high yield, silica gel purification |
| One-pot halogenated isopropylbenzene synthesis | 2-bromopropane + 4-chlorotoluene + isopropylbenzene | 0.7-0.8 MPa, 20-30 min stirring | Specific for brominated analogs, potential adaptation |
Research Findings and Practical Considerations
- The use of DMSO as a solvent in the iodination step significantly improves yield and selectivity of aryl iodides, as demonstrated in metal- and base-free protocols.
- Control of reaction temperature is crucial; deviations from 60 °C reduce iodination efficiency.
- The para-selectivity in chlorination can be enhanced by catalyst and temperature optimization, with falling film freezing crystallization enabling high-purity isolation of 4-chlorotoluene.
- Alkylation under slightly elevated pressure improves reactor throughput and reduces benzene loss, important for industrial scale-up.
- Safety measures must be strictly followed during chlorination and iodination due to risks of combustion and toxic by-products like hydrogen chloride gas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-iodo-1-isopropylbenzene, and how can reaction conditions be optimized?
- Methodology : Electrophilic iodination of 4-chloro-1-isopropylbenzene using iodine monochloride (ICl) in a halogenated solvent (e.g., dichloromethane) at 0–5°C is a common approach. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hours). Monitor progress via TLC (hexane:ethyl acetate, 9:1). Purify via column chromatography using silica gel .
- Validation : Confirm regioselectivity using H NMR (aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 296.5) .
Q. How should researchers handle this compound to ensure safety and stability?
- Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid exposure to light (iodine may degrade under UV). Store in amber vials at 2–8°C under inert gas (argon) .
- Stability Testing : Conduct accelerated degradation studies in polar aprotic solvents (e.g., DMSO, DMF) under varying pH (5–9) and temperatures (25–40°C). Monitor via HPLC for decomposition products like iodobenzene derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- H/C NMR : Identify substituent positions (e.g., isopropyl group at 1-position: δ ~1.3 ppm for CH, δ ~2.9 ppm for CH).
- IR Spectroscopy : Confirm C-I stretch (~500 cm) and C-Cl stretch (~700 cm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHClI) with <2 ppm error .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The iodine atom acts as a directing group in Suzuki-Miyaura couplings. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution, revealing enhanced reactivity at the para position to the isopropyl group. Compare with bromo/chloro analogs to assess leaving-group efficiency .
- Experimental Design : Screen palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) with arylboronic acids in THF/water. Isolate biaryl products via extraction (ethyl acetate/brine) and characterize via X-ray crystallography .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?
- Optimization Approaches :
- Add silver salts (AgCO) to suppress iodide displacement.
- Use low-temperature conditions (−20°C) for Grignard reactions to minimize radical pathways.
- Monitor by F NMR if fluorinated reagents are involved .
Q. How can computational modeling predict the environmental persistence of this compound?
- QSAR Models : Apply Quantitative Structure-Property Relationship (QSPR) algorithms to estimate biodegradation half-life (e.g., EPI Suite). Input descriptors include logP (3.2), polar surface area (20.3 Ų), and H-bond acceptor count (0). Validate predictions via soil microcosm studies .
- Degradation Pathways : Simulate hydrolysis pathways using Gaussian09 (MP2/cc-pVTZ) to identify intermediates like 4-chloro-1-isopropylphenol .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Cross-Referencing : Compare data from CRC Handbook (mp: −12.3°C for 1-chloro-4-isopropylbenzene) with NIST Chemistry WebBook (thermodynamic properties) .
- Reproducibility : Synthesize batches under controlled conditions (humidity <30%, argon atmosphere) to isolate polymorphic variations.
Q. What are the limitations of using NMR to assess purity in halogenated aromatic systems?
- Challenge : Overlapping signals from diastereomers or rotamers (e.g., isopropyl group).
- Solution : Use C DEPT-135 to resolve quaternary carbons or 2D NMR (HSQC, HMBC) for unambiguous assignments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
